molecular formula C14H11BrFNO B7808379 N-benzyl-5-bromo-2-fluorobenzamide

N-benzyl-5-bromo-2-fluorobenzamide

Cat. No.: B7808379
M. Wt: 308.14 g/mol
InChI Key: YRBZXWWWYKOLSH-UHFFFAOYSA-N
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Description

N-Benzyl-5-bromo-2-fluorobenzamide is a halogenated benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a bromine atom at the 5-position, and a fluorine atom at the 2-position of the benzene ring. Its molecular formula is C₁₄H₁₀BrFNO, with an average molecular weight of approximately 308.15 g/mol. This compound is frequently utilized as a synthetic intermediate in the preparation of heterocyclic compounds, such as quinazolinones, under microwave-assisted conditions .

Properties

IUPAC Name

N-benzyl-5-bromo-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBZXWWWYKOLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-benzyl-5-bromo-2-fluorobenzamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of bromo- and fluoro-substituted benzamides with biological targets.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-benzyl-5-bromo-2-fluorobenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The pharmacological and physicochemical properties of benzamide derivatives are highly influenced by substituents on the aromatic ring and the amide nitrogen. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
N-Benzyl-5-bromo-2-fluorobenzamide C₁₄H₁₀BrFNO 308.15 -N-Benzyl, -Br (C5), -F (C2)
5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide C₁₄H₁₀BrClFNO 342.59 -N-(3-chloro-2-methylphenyl), -Br (C5), -F (C2)
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide C₁₂H₁₂BrFNO 272.11 -N-Cyclopropyl, -Br (C5), -F (C2), -CH₃ (C3)
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 -N-(2-methoxyphenyl), -Br (C5), -F (C2), -OCH₃ (C2 of aryl group)

Key Observations :

  • Electron-Withdrawing Groups : Bromine and fluorine atoms at positions 5 and 2 enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions.
  • Electron-deficient aryl groups (e.g., 3-chloro-2-methylphenyl in ) may enhance binding to hydrophobic enzyme pockets. Methoxy groups (e.g., in ) introduce hydrogen-bonding capacity, which could influence solubility and target affinity.

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